molecular formula C20H25N3O4S B2874390 3-methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide CAS No. 690643-90-4

3-methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide

Cat. No.: B2874390
CAS No.: 690643-90-4
M. Wt: 403.5
InChI Key: HILUYNGEMSBMGY-UHFFFAOYSA-N
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Description

3-Methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-methoxybenzene ring linked to a sulfonamide group and a 4-methylpiperazine moiety via a benzyl carbonyl spacer. Its molecular formula is C₂₆H₂₉N₃O₄S, with a molar mass of 479.59 g/mol . The structural complexity arises from the piperazinyl-carbonyl-benzyl group, which influences solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name

3-methoxy-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-22-10-12-23(13-11-22)20(24)17-8-6-16(7-9-17)15-21-28(25,26)19-5-3-4-18(14-19)27-2/h3-9,14,21H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILUYNGEMSBMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>60.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821209
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions using specialized equipment and conditions tailored to the specific requirements of the compound.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Target/Activity Reference
3-Methoxy-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide C₂₆H₂₉N₃O₄S 479.59 4-Methylpiperazinyl, 3-methoxybenzene Enzyme inhibition, Receptor modulation
N-{4-[(4-Benzyl-1-piperazinyl)carbonyl]benzyl}-3-methoxybenzenesulfonamide C₂₆H₂₉N₃O₄S 479.59 4-Benzylpiperazinyl Structural analog (unreported activity)
SB-258585 (4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide) C₂₄H₂₈IN₃O₃S 573.47 4-Methylpiperazinyl, 4-iodobenzene 5-HT6 receptor antagonist
TCN-201 (3-Chloro-4-fluoro-N-[4-[[2-(phenylcarbonyl)hydrazino]carbonyl]benzyl]benzenesulfonamide) C₂₁H₁₇ClFN₃O₄S 461.89 Phenylcarbonyl-hydrazine, chloro-fluoro NMDA receptor antagonist
3-Methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide C₂₄H₂₁N₂O₅S₂ 489.56 Naphthalene core, dual sulfonamide groups Nrf2 activator (hypothetical)

Key Observations:

Piperazine Substitution: The 4-methylpiperazinyl group in the target compound enhances solubility compared to bulkier substituents like 4-benzylpiperazinyl . This substitution also modulates receptor selectivity; for example, SB-258585’s 4-methylpiperazine moiety contributes to its 5-HT6 antagonism .

Sulfonamide Linker Variations :

  • The benzyl carbonyl spacer in the target compound allows conformational flexibility, whereas naphthalene -based sulfonamides (e.g., ) exhibit rigid backbones, possibly enhancing binding affinity but limiting metabolic stability.

Halogenation and Electronic Effects :

  • Chloro-fluoro substitutions (e.g., TCN-201 ) enhance NMDA receptor binding via electronic effects, whereas iodo groups (SB-258585 ) improve receptor subtype selectivity.

Pharmacological and Biochemical Comparisons

Key Findings:

  • Enzyme Inhibition : The target compound’s benzenesulfonamide core aligns with CA-IX inhibitors (e.g., ), but its 3-methoxy group may reduce potency compared to 4-chlorophenyl derivatives (e.g., ).
  • Receptor Selectivity : Piperazine-linked sulfonamides show divergent receptor profiles. SB-258585’s 4-methoxy-3-(4-methylpiperazinyl)phenyl group confers 5-HT6 selectivity , while TCN-201’s hydrazine-carbony l linker enables NMDA receptor modulation .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s 4-methylpiperazine group enhances water solubility compared to trifluoromethyl -containing analogs (e.g., ).
  • Lipophilicity : Methoxy groups (logP ~2.5) balance hydrophilicity, whereas chloro/fluoro substitutions (e.g., TCN-201, logP ~3.1 ) increase membrane permeability.

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